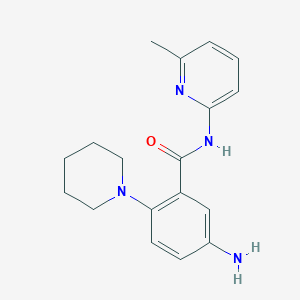![molecular formula C15H17NO2 B5357434 N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide](/img/structure/B5357434.png)
N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 2,4-dimethylphenyl ethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help in maintaining the optimal reaction conditions and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dimethylphenyl)ethyl]furan-2
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h4-9,12H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIFADGKTUMNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE](/img/structure/B5357355.png)
![2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B5357359.png)

![1'-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5357370.png)

![(1R*,2R*,6S*,7S*)-4-(2,6-difluoro-3-methylbenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5357378.png)

![ethyl 3-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5357386.png)
![N-(3,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5357394.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5357398.png)
![4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B5357401.png)
![N-methyl-N-(4-{1-[(4-methyl-1-piperidinyl)carbonyl]propoxy}phenyl)methanesulfonamide](/img/structure/B5357423.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B5357429.png)
![5-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5357430.png)
